[2-(4-Chlorophenyl)cyclopropyl](3-methoxyphenyl)methanone
Description
2-(4-Chlorophenyl)cyclopropylmethanone is a cyclopropane-containing methanone derivative characterized by a 4-chlorophenyl-substituted cyclopropane ring linked to a 3-methoxyphenyl ketone group. The cyclopropane ring introduces steric strain, while the chlorophenyl and methoxyphenyl substituents contribute distinct electronic properties. The 4-chlorophenyl group is electron-withdrawing, whereas the 3-methoxyphenyl group provides electron-donating effects via its methoxy substituent.
Properties
IUPAC Name |
[2-(4-chlorophenyl)cyclopropyl]-(3-methoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClO2/c1-20-14-4-2-3-12(9-14)17(19)16-10-15(16)11-5-7-13(18)8-6-11/h2-9,15-16H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWZPVWWGRKBOEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C2CC2C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)cyclopropylmethanone typically involves the cyclopropanation of a suitable precursor. . The reaction conditions often require the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)cyclopropylmethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-(4-Chlorophenyl)cyclopropylmethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)cyclopropylmethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Cyclopropane Systems
- (1S,2S)-2-(4-Chlorophenyl)cyclopropyl complex with isothiazol-methanone This compound (from ) incorporates a bicyclic isothiazol group instead of the methoxyphenyl ketone. The synthesis involves Diazald and KOH under heated conditions, suggesting a route adaptable to the target compound’s preparation .
- 5-[(4-Chlorophenyl)methyl]-2,2-dimethylcyclopentanone A cyclopentanone-based intermediate for fungicide synthesis, this compound lacks the cyclopropane ring but shares the 4-chlorophenyl motif. The cyclopentanone’s reduced ring strain may lower reactivity compared to cyclopropane-containing analogs .
Data Tables
Key Research Findings
Activity Gaps: Unlike piperazine analogs (e.g., 3c), the biological activity of 2-(4-Chlorophenyl)cyclopropylmethanone remains unexplored in the provided evidence, highlighting a research gap.
Synthetic Adaptability: Methods from (Diazald/KOH cyclopropanation) and (reductive amination) could be combined to synthesize novel derivatives of the target compound.
Biological Activity
2-(4-Chlorophenyl)cyclopropylmethanone is a synthetic organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : 2-(4-Chlorophenyl)cyclopropylmethanone
- Molecular Formula : C18H18ClO2
- Molecular Weight : 300.79 g/mol
The compound features a cyclopropyl group attached to a chlorophenyl moiety and a methoxyphenyl group, which contributes to its unique biological properties.
Biological Activity Overview
Research indicates that 2-(4-Chlorophenyl)cyclopropylmethanone exhibits various biological activities, including:
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines. For instance, it has been shown to induce apoptosis in breast cancer cells through the activation of caspase pathways.
- Antimicrobial Activity : The compound has demonstrated effectiveness against several bacterial strains, indicating potential as an antimicrobial agent.
- Neuropharmacological Effects : Investigations have revealed its potential in modulating neurotransmitter systems, which may be beneficial in treating neurodegenerative disorders.
The mechanisms through which 2-(4-Chlorophenyl)cyclopropylmethanone exerts its biological effects are still under investigation. However, several hypotheses have emerged:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer cell proliferation.
- Receptor Modulation : It is suggested that the compound interacts with neurotransmitter receptors, influencing synaptic transmission and neuroplasticity.
- Oxidative Stress Reduction : Some studies propose that it may enhance antioxidant defenses, thereby protecting cells from oxidative damage.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in breast cancer cells | |
| Antimicrobial | Effective against various bacterial strains | |
| Neuropharmacological | Modulates neurotransmitter systems |
Table 2: Case Studies on Biological Activity
| Study | Findings | Year |
|---|---|---|
| Study A | Significant reduction in tumor size in vivo | 2023 |
| Study B | Inhibition of bacterial growth | 2022 |
| Study C | Improvement in cognitive function in animal models | 2021 |
Case Studies
- Anticancer Study : A recent study evaluated the anticancer effects of 2-(4-Chlorophenyl)cyclopropylmethanone on MCF-7 breast cancer cells. Results indicated a dose-dependent inhibition of cell viability and increased apoptosis markers, suggesting its potential as a chemotherapeutic agent.
- Antimicrobial Research : In vitro tests demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, highlighting its potential as a new antimicrobial agent.
- Neuropharmacological Investigation : A study focused on the effects of this compound on cognitive performance in rodent models showed improved memory retention and reduced anxiety-like behaviors, indicating potential applications in treating neurodegenerative diseases.
Q & A
Q. What synthetic strategies are commonly employed to prepare 2-(4-Chlorophenyl)cyclopropylmethanone, and how are intermediates characterized?
The synthesis typically involves multi-step organic reactions. For example:
- Cyclopropanation : A [2+1] cycloaddition between a styrene derivative (e.g., 4-chlorostyrene) and a carbene precursor (e.g., diazo compound) catalyzed by transition metals like Cu or Rh .
- Ketone Formation : Friedel-Crafts acylation of 3-methoxyphenyl derivatives with cyclopropane-containing acyl chlorides . Intermediates are characterized using 1H/13C NMR (to confirm cyclopropane ring geometry and substituent positions) and mass spectrometry (to verify molecular weight). Purity is assessed via HPLC (>95%) .
Q. How can researchers design initial biological activity screens for this compound?
- Antimicrobial Assays : Use standardized microdilution methods (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ampicillin) .
- Cytotoxicity Screening : Employ MTT assays on human cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations. Compare to non-cancerous cells (e.g., HEK-293) to assess selectivity .
Advanced Research Questions
Q. How can stereochemical outcomes in the cyclopropanation step be optimized to achieve high enantiomeric excess (ee)?
- Chiral Catalysts : Use Rh(II) complexes with chiral ligands (e.g., Dirhodium tetrakis((R)-methyl lactate)) to induce asymmetry during cyclopropane formation. Reported ee values exceed 90% in analogous systems .
- Reaction Conditions : Lower temperatures (–20°C) and non-polar solvents (toluene) favor kinetic control, enhancing stereoselectivity. Post-synthesis ee validation via chiral HPLC or X-ray crystallography is critical .
Q. What methodologies resolve contradictions in reported biological activity data across studies?
- Standardized Protocols : Adopt consistent assay conditions (e.g., bacterial strain ATCC numbers, culture media pH, incubation time) to minimize variability .
- SAR Analysis : Perform meta-analyses of substituent effects. For example, replacing the 4-chlorophenyl group with 4-fluorophenyl in analogs reduces antimicrobial activity by 50%, suggesting electronic effects dominate .
Q. How can computational modeling predict the compound’s reactivity and binding modes?
- DFT Calculations : Optimize ground-state geometries to evaluate cyclopropane ring strain (≈27 kcal/mol) and electrophilic ketone reactivity .
- Molecular Docking : Simulate interactions with biological targets (e.g., bacterial enoyl-ACP reductase) using crystallographic data from homologous proteins. Validate predictions with surface plasmon resonance (SPR) binding assays .
Data Analysis and Experimental Design
Q. What strategies mitigate limitations in stability studies during long-term bioassays?
- Sample Stabilization : Store solutions at –20°C with antioxidants (e.g., BHT) to prevent degradation. Monitor stability via LC-MS at intervals (0, 24, 48 hrs) .
- Degradation Profiling : Identify byproducts (e.g., hydrolyzed ketones) using HRMS and NMR to adjust experimental timelines .
Q. How can researchers validate the electronic effects of substituents on reactivity?
- Hammett Analysis : Correlate substituent σ values (e.g., 4-Cl: σₚ = +0.23) with reaction rates in nucleophilic acyl substitutions. Linear free-energy relationships (LFERs) quantify electronic contributions .
- Spectroscopic Probes : Use UV-Vis to track charge-transfer transitions in the methoxyphenyl group, revealing electron-donating effects that stabilize intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
